

A-485 HAT inhibition efficiency measurement

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Compound Focus: A-485

Cat. No.: S516546

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A-485 Technical Profile

The table below summarizes the core quantitative data and key characteristics of **A-485** from the identified research.

Attribute	Details
Compound Name	A-485 [1]
Target	p300/CBP (Histone Acetyltransferases, HATs) [1] [2]
Mechanism	Potent and selective catalytic inhibitor of p300/CBP acetyltransferase activity [1]
In Vivo Dosage	100 mg/kg/day (administered via intraperitoneal injection in a rat model of postmenopausal osteoporosis) [1]
Key Effects	Alleviates osteoporosis, activates GLUD1 deacetylation via SENP1-Sirt3 pathway, improves mitochondrial function, promotes osteogenic differentiation [1]

Experimental Protocol: In Vivo Efficacy

The following methodology is adapted from the study that investigated **A-485** in a postmenopausal osteoporosis model [1].

- **1. Animal Model Establishment**

- Use female Wistar rats (3 months old).
- Perform ovariectomy (OVX) to establish the osteoporosis model.
- Include a Sham-operated group as a control, where only adipose tissue is removed instead of the ovaries.
- Allow a 3-week postoperative recovery period.

- **2. Compound Administration**

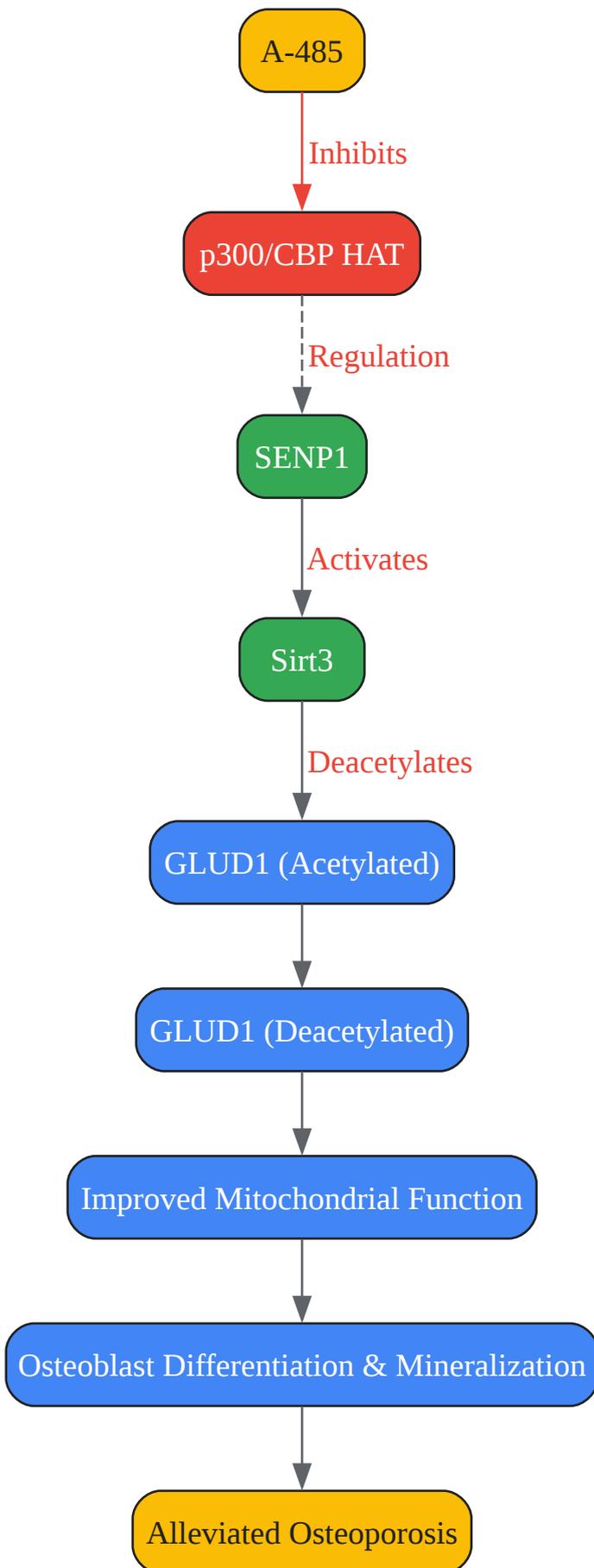
- Administer **A-485** at **100 mg/kg/day** via intraperitoneal injection.
- Continue the treatment for a duration of **6 weeks**.
- The control groups (Sham and OVX Model) should receive an equivalent volume of saline.

- **3. Efficacy Assessment Endpoints**

- **Bone Mineral Density (BMD):** Measure using dual-energy X-ray absorptiometry (DXA) on the lumbar spine and whole body.
- **Histopathology:** Perform Hematoxylin and Eosin (H&E) and Masson's trichrome staining on bone tissue to observe trabecular structure and collagen.
- **Bone Turnover Markers:** Use ELISA to measure serum levels of resorption markers (CTX-1, DPD) and a formation marker (P1NP).
- **Protein & Gene Expression:** Analyze the expression of osteogenic markers (e.g., Runx2, OCN), pathway components (SENP1, Sirt3), and GLUD1 acetylation levels via Western Blot and RT-qPCR.

Mechanism of Action & Signaling Pathway

The diagram below illustrates the proposed signaling pathway through which **A-485** exerts its therapeutic effects in the osteoporosis model, based on the search findings [1].



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Frequently Asked Questions (FAQs)

- **What is the primary confirmed therapeutic potential of A-485 based on current research?** Preclinical studies indicate its potential for treating **postmenopausal osteoporosis** by promoting osteoblast differentiation and bone formation through the SENP1-Sirt3-GLUD1 pathway [1].
- **Through what primary mechanism does A-485 affect gene expression?** As a selective p300/CBP inhibitor, **A-485** reduces the acetylation of histones (such as H3K27ac). Since p300/CBP-mediated acetylation is typically associated with open, active chromatin, this inhibition leads to a **repression of transcription** for genes dependent on this regulatory mechanism [1] [3] [2].
- **Are there any known limitations or considerations when using A-485?** The current search results do not provide specific data on off-target effects or broad toxicity profiles. The evidence for its efficacy is, so far, confined to specific disease models like osteoporosis [1]. Its effect is likely **context-dependent**, varying by cell type and the specific gene regulatory landscape.

Troubleshooting Guide

- **Issue: Inconsistent In Vitro Results**
 - **Potential Cause:** Variations in cell culture conditions, especially residual estrogen in serum, can interfere.
 - **Suggested Solution:** When modeling estrogen-sensitive conditions (e.g., osteoporosis), culture cells in estrogen-deprived conditions and add a selective estrogen receptor antagonist like **Fulvestrant (100 nM)** to neutralize serum estrogen [1].
- **Issue: Need to Confirm Target Engagement**
 - **Potential Cause:** Indirect measurements not directly proving p300/CBP inhibition.
 - **Suggested Solution:** Directly assess the reduction of histone acetylation marks known to be targeted by p300/CBP, such as **H3K27ac**, via Western Blot or ChIP-seq in your model system [1] [3].

Key Considerations for Your Research

The information provided here is a starting point. For a complete experimental plan, you may need to consult additional resources to:

- Establish optimal **in vitro dosing** for your specific cell lines.
- Develop protocols to assess **global changes in histone acetylation**.
- Investigate the compound's effects in **other disease models** beyond osteoporosis.

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References

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